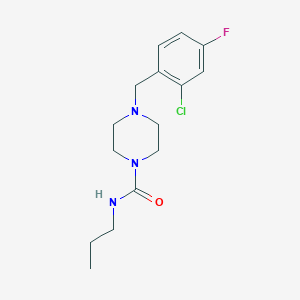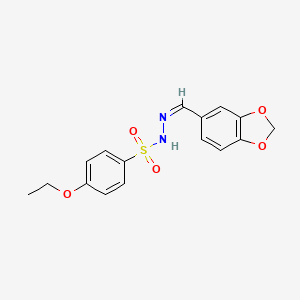
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide, also known as CFPP, is a compound that has been studied extensively due to its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. This compound also has an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood. This compound has also been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is its high potency and selectivity for its target receptors. This allows for lower doses to be used in animal models, reducing the risk of side effects. This compound also has good oral bioavailability, making it a suitable candidate for oral administration. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide include exploring its potential as a treatment for neurodegenerative diseases, substance use disorders, and conducting human clinical trials.
Métodos De Síntesis
The synthesis method of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide involves the reaction of 2-chloro-4-fluorobenzyl chloride with propylpiperazine in the presence of a base. The resulting product is then treated with carboxylic acid to obtain the final compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have significant anti-inflammatory and analgesic effects in animal models of arthritis and pain. This compound has also been investigated for its potential as a treatment for anxiety and depression. In addition, this compound has been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O/c1-2-5-18-15(21)20-8-6-19(7-9-20)11-12-3-4-13(17)10-14(12)16/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDIKWMQXMYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)nicotinamide](/img/structure/B5335077.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335078.png)
![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5335080.png)
![(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B5335090.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-3-carboxamide](/img/structure/B5335100.png)

![N-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-methyl-2-oxoethyl}nicotinamide](/img/structure/B5335111.png)
![4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5335117.png)

![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5335139.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5335162.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)
